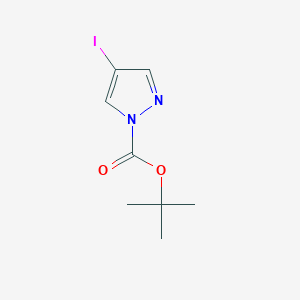

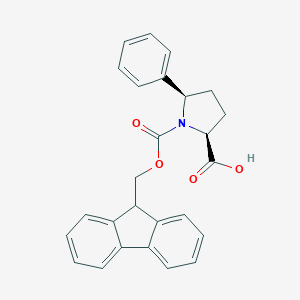

tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

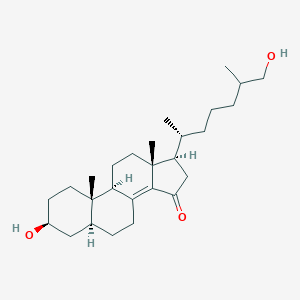

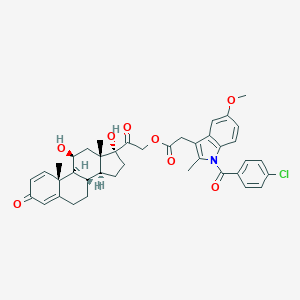

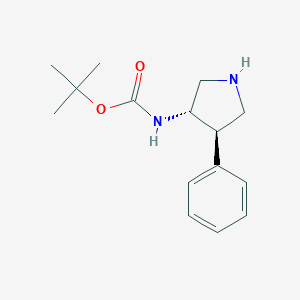

The compound is a derivative of pyrrolidine, which is a cyclic secondary amine. It has a carbamate group (OC(O)N) attached to the pyrrolidine ring, and a tert-butyl group attached to the carbamate . The presence of the phenyl group indicates that it’s likely aromatic .

Molecular Structure Analysis

The compound likely has a five-membered ring structure due to the pyrrolidine backbone. The phenyl group is likely attached to one of the carbon atoms on the ring .Chemical Reactions Analysis

As a secondary amine, pyrrolidine derivatives can undergo reactions such as alkylation, acylation, and N-oxidation .科学研究应用

Enzyme-Catalyzed Kinetic Resolution

The compound tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate was used in the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, which resulted in a new resolution method with high enantioselectivity. The enzyme-catalyzed alcoholysis of the racemic acetate in i-propanol and t-butanol led to the preparation of the (+)-(3S,4R) enantiomer in pure form, showcasing the compound's relevance in enantioselective syntheses (Faigl et al., 2013).

Diels‐Alder Reaction

Tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate is also a precursor in the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan. It's used to generate various chemical structures, showing its versatility in organic syntheses and its potential in creating complex molecular architectures (Padwa et al., 2003).

Synthesis of Drug Intermediates

An efficient seven-step process was designed for the synthesis of important drug intermediates, starting from itaconic acid ester, leading to tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate. This showcases the compound's importance as a building block in drug development processes. The process was noted for being simple, cost-efficient, and environmentally friendly (Geng Min, 2010).

Characterization and Structural Analysis

The compound has been used in the structural characterization and analysis of chemical structures. Studies involve methods like single-crystal X-ray diffraction and 2D Heteronuclear NMR Experiments, critical for understanding molecular geometry and properties (Aouine et al., 2016).

未来方向

属性

IUPAC Name |

tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-10-16-9-12(13)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18)/t12-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKMVLIVAWGYRD-QWHCGFSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。